molecular formula C10H16N2 B13617902 4-(cyclohexylmethyl)-1H-imidazole

4-(cyclohexylmethyl)-1H-imidazole

Cat. No.: B13617902
M. Wt: 164.25 g/mol
InChI Key: RWBFCYZFACUBIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(cyclohexylmethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclohexylmethyl)-1H-imidazole typically involves the reaction of cyclohexylmethylamine with glyoxal and ammonia or ammonium salts under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(cyclohexylmethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres.

    Substitution: Halogenating agents, nucleophiles; reactions may require catalysts or specific solvents.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole compounds with various functional groups.

Scientific Research Applications

4-(cyclohexylmethyl)-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of materials with specific chemical properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 4-(cyclohexylmethyl)-1H-imidazole involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methyl)-1H-imidazole
  • 4-(ethyl)-1H-imidazole
  • 4-(propyl)-1H-imidazole

Uniqueness

4-(cyclohexylmethyl)-1H-imidazole is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications where other imidazole derivatives may not be as effective.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

5-(cyclohexylmethyl)-1H-imidazole

InChI

InChI=1S/C10H16N2/c1-2-4-9(5-3-1)6-10-7-11-8-12-10/h7-9H,1-6H2,(H,11,12)

InChI Key

RWBFCYZFACUBIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CN=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.